molecular formula C24H32O5 B1649439 Lucidone B CAS No. 97653-93-5

Lucidone B

Cat. No.: B1649439
CAS No.: 97653-93-5
M. Wt: 400.5 g/mol
InChI Key: AJULRUMEMZKBQI-YZISURJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucidone B is a naturally occurring cyclopentenedione, a type of secondary metabolite found in higher plants, fungi, algae, and cyanobacteriaThis compound has garnered attention due to its various beneficial properties, including antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lucidone B involves several steps, starting from the extraction of the compound from natural sources such as Lindera erythrocarpa. The extraction process typically involves the use of organic solvents to isolate the active constituents. The synthetic route may include cyclization reactions to form the cyclopentenedione structure, followed by purification steps to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources, followed by chemical synthesis to enhance yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lucidone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives may exhibit different biological activities and can be used in various scientific research applications .

Scientific Research Applications

Lucidone B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lucidone B involves the modulation of multiple signaling pathways. It can induce the expression of antioxidant genes such as heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the production of biliverdin, which has antiviral and anti-inflammatory effects. This compound also inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB), thereby reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Lucidone B is similar to other cyclopentenediones and triterpenoids, such as lucidenic acids and ganoderic acids, which are also found in higher plants and fungi. this compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Similar compounds include:

This compound stands out due to its low cytotoxicity and limited bioavailability, making it a promising candidate for further research and development in various fields .

Properties

CAS No.

97653-93-5

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

(5R,7S,10S,13R,14R,17S)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

InChI

InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13-,14+,16+,22+,23-,24+/m1/s1

InChI Key

AJULRUMEMZKBQI-YZISURJTSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

melting_point

270-271°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidone B
Reactant of Route 2
Lucidone B
Reactant of Route 3
Lucidone B
Reactant of Route 4
Reactant of Route 4
Lucidone B
Reactant of Route 5
Lucidone B
Reactant of Route 6
Lucidone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.